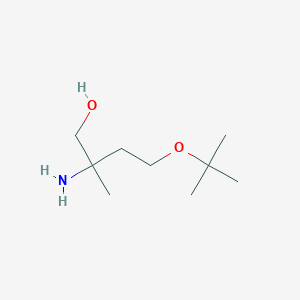
2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol is an organic compound that features both amino and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The resulting Boc-protected amino acids can then be used as starting materials in various organic synthesis reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids. These protected amino acids are then subjected to coupling reactions with commonly used reagents to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce amines or other nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing biochemical pathways and processes. The specific pathways and targets depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate:
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc-protection but differ in their amino acid backbones and functional groups.
Uniqueness
Its structure provides a balance between stability and reactivity, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C9H21NO2 |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-ol |
InChI |
InChI=1S/C9H21NO2/c1-8(2,3)12-6-5-9(4,10)7-11/h11H,5-7,10H2,1-4H3 |
Clave InChI |
BYCASTPZOVNGNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCC(C)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate](/img/structure/B13583040.png)
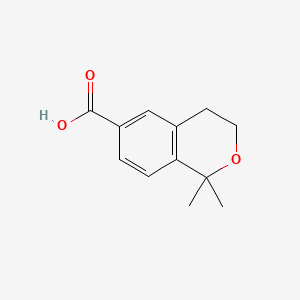
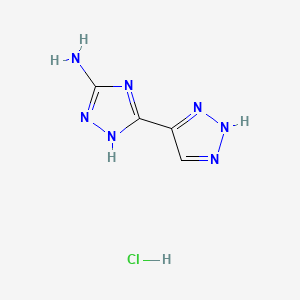
![(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13583063.png)

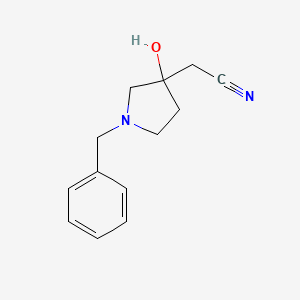
![2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13583083.png)
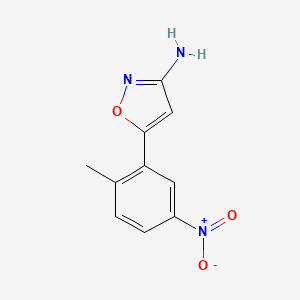
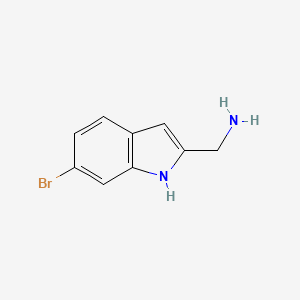
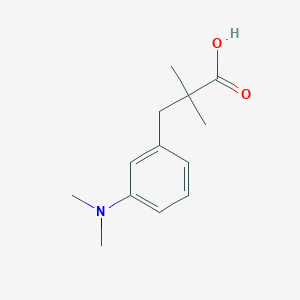
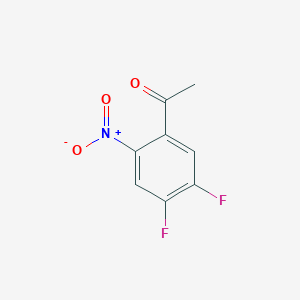
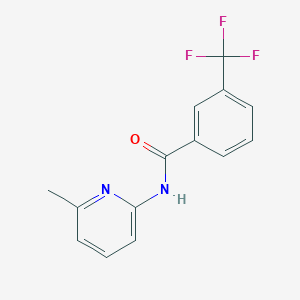
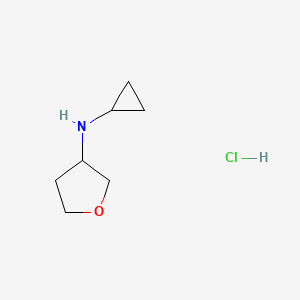
![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B13583132.png)
